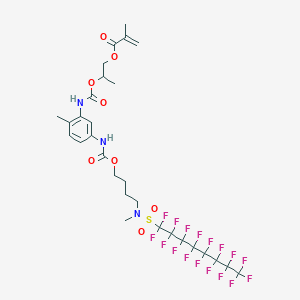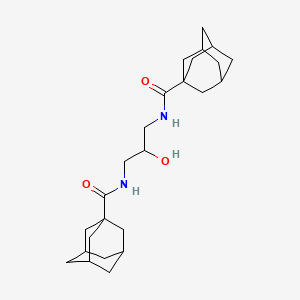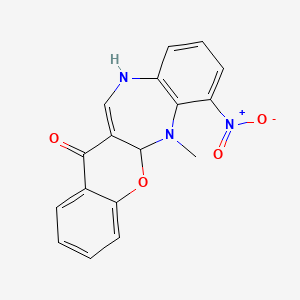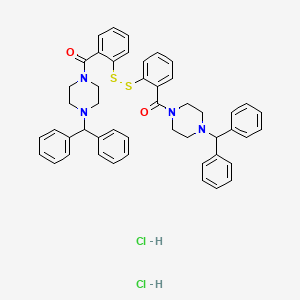
4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with diphenylmethyl groups, linked to a disulfanyl phenyl ketone structure, and is commonly used in various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring substituted with diphenylmethyl groups. This is followed by the introduction of the disulfanyl phenyl ketone moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride form.
化学反应分析
Types of Reactions
4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the disulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the phenyl ketone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can result in various substituted piperazine or phenyl ketone derivatives.
科学研究应用
4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride has numerous applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes. The disulfanyl group can also participate in redox reactions, affecting oxidative stress pathways.
相似化合物的比较
Similar Compounds
2-(4-(Diphenylmethyl)-1-piperazinyl)-acetic acids: These compounds share the diphenylmethyl piperazine structure but differ in their acetic acid moiety.
N-(2-{[4-(Diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methoxybenzamide: Similar in having the diphenylmethyl piperazine structure but with different functional groups.
Uniqueness
4-(Diphenylmethyl)piperazinyl 2-((2-((4-(diphenylmethyl)piperazinyl)carbonyl)phenyl)disulfanyl)phenyl ketone dihydrochloride is unique due to its combination of a piperazine ring, diphenylmethyl groups, and a disulfanyl phenyl ketone structure. This unique combination imparts specific chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
98051-87-7 |
|---|---|
分子式 |
C48H48Cl2N4O2S2 |
分子量 |
848.0 g/mol |
IUPAC 名称 |
[2-[[2-(4-benzhydrylpiperazine-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-benzhydrylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C48H46N4O2S2.2ClH/c53-47(51-33-29-49(30-34-51)45(37-17-5-1-6-18-37)38-19-7-2-8-20-38)41-25-13-15-27-43(41)55-56-44-28-16-14-26-42(44)48(54)52-35-31-50(32-36-52)46(39-21-9-3-10-22-39)40-23-11-4-12-24-40;;/h1-28,45-46H,29-36H2;2*1H |
InChI 键 |
XVEWRLQBQDOCCA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4SSC5=CC=CC=C5C(=O)N6CCN(CC6)C(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


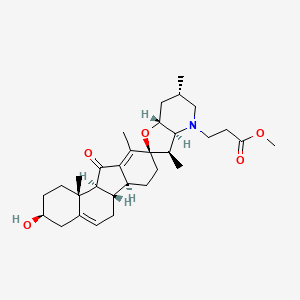

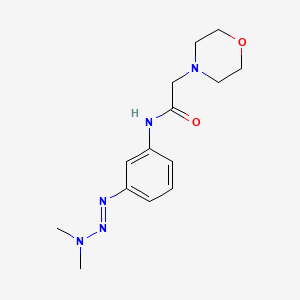

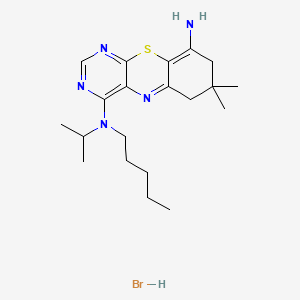
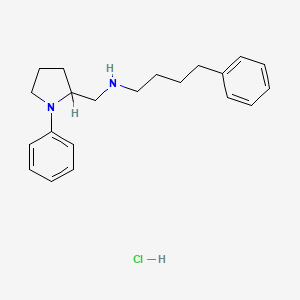
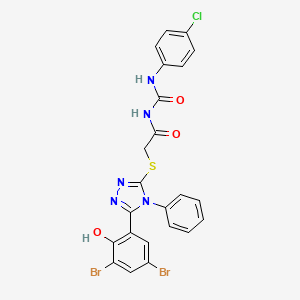
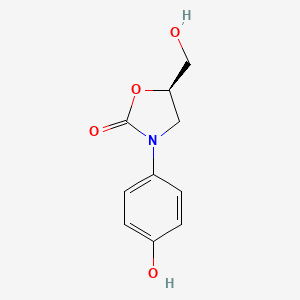
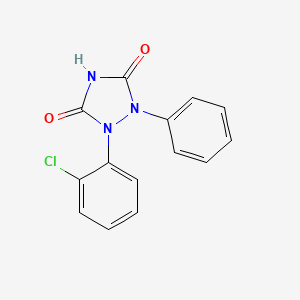
![1,2-Dihydro-6-hydroxy-4-methyl-2-oxo-5-[[2-[3-[2-(phenylmethoxy)ethyl]-1,2,4-oxadiazol-5-YL]phenyl]azo]nicotinonitrile](/img/structure/B12727253.png)
